1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one
Overview
Description
1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one, also known as THPI, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. THPI is a member of the pyrimidoisoquinoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Synthesis and Biological Activity
1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one and its derivatives have been synthesized for various biological activities. In a study, a one-pot synthesis approach was employed to develop 3-amino-2-aryl-1,2,5,6,7,8-hexahydroisoquinolin-1-ones, which were then used to create 1-amino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline derivatives. These compounds were evaluated for their biological properties, hinting at their potential applications in medicinal chemistry (Paronikyan, 2020).
Synthetic Method and Spectral Characterization
Another study described a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, involving acetylation and nucleophilic substitution reactions. The synthesized compounds were characterized by various spectral analyses, including melting point, TLC, and FT IR, and 1H NMR spectroscopy, as well as 13C NMR and mass spectroscopy. This comprehensive characterization is crucial for understanding the chemical properties and potential applications of these derivatives (Zaki, 2017).
Anticonvulsant Activity
Interestingly, derivatives of 1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one have shown promising anticonvulsant activity. A study synthesized novel amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline from alicyclo[c]pyridines. These compounds exhibited pronounced anticonvulsant activity and low toxicity, indicating their potential for therapeutic applications (Sirakanyan, 2016).
Organic and Biomolecular Chemistry Applications
The compound has also found relevance in the field of organic and biomolecular chemistry. For instance, benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a structurally unique class of tetracyclic N-heterocycles, have been synthesized using various radical strategies. This class of compounds is prevalent in biologically active natural products and pharmaceutical compounds. The synthesis pathways, including the selection of the catalytic system and substrate scope, offer insights into the versatility and applications of these compounds (Kang, 2021).
properties
IUPAC Name |
1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-15-14-12-8-4-5-9-13(12)17(22)21(16(14)20-10-19-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEOYTQECGFLQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3N(C2=O)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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